Trimethyl phosphite
Overview
Description
Trimethyl phosphite is an organophosphorus compound with the chemical formula P(OCH₃)₃. It is a colorless liquid with a highly pungent odor. This compound is the simplest phosphite ester and is widely used as a ligand in organometallic chemistry and as a reagent in organic synthesis .
Mechanism of Action
. . .
Mode of Action
Trimethyl phosphite interacts with its targets by forming coordinate complexes. It is susceptible to oxidation to trimethyl phosphate . It also reacts with a catalytic amount of methyl iodide in the Arbuzov reaction to give dimethyl methylphosphonate . The phosphite esters decompose via sequential P‒O bond scission to form adsorbed alkoxy species, which then react on the surface either by hydrogen addition to form the corresponding alcohol, or by hydrogen abstraction to yield an aldehyde .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a ligand and reagent. For instance, it participates in the synthesis of allyliridium phosphite complexes . It is also used in the preparation of derivatives of tetrathiafulvalene .
Pharmacokinetics
It is known that it is a colorless liquid with a highly pungent odor . It reacts with water , which could potentially affect its bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The result of this compound’s action depends on its use. As a ligand, it forms coordinate complexes with transition metals . As a reagent, it participates in various reactions, such as the Arbuzov reaction , and can be used as a mild desulfurization reagent in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity with water suggests that the presence of water could affect its action. Additionally, its susceptibility to oxidation indicates that the presence of oxygen could also influence its efficacy and stability. More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that Trimethyl phosphite can act as a ligand, binding to various metal ions in organometallic complexes . This suggests that it could potentially interact with metal-containing enzymes or proteins in biological systems.
Molecular Mechanism
This compound is susceptible to oxidation to trimethyl phosphate: P(OCH3)3 + 0.5 O2 → OP(OCH3)3 . It also reacts with a catalytic amount of methyl iodide in the Arbuzov reaction to give dimethyl methylphosphonate: P(OCH3)3 → CH3P(O)(OCH3)2 . These reactions suggest that this compound could potentially influence molecular processes through its interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl phosphite can be synthesized by the methanolysis of phosphorus trichloride in the presence of a proton-accepting base. this method often results in numerous side reactions. A more efficient method involves the use of sodium methoxide: [ \text{PCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{P(OCH}_3\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is typically produced using the above-mentioned method due to its efficiency and higher yield .
Types of Reactions:
Oxidation: this compound is susceptible to oxidation, forming trimethyl phosphate: [ \text{P(OCH}_3\text{)}_3 + 0.5 \text{O}_2 \rightarrow \text{OP(OCH}_3\text{)}_3 ]
Arbuzov Reaction: It reacts with a catalytic amount of methyl iodide to give dimethyl methylphosphonate: [ \text{P(OCH}_3\text{)}_3 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{P(O)(OCH}_3\text{)}_2 ]
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Arbuzov Reaction: Requires methyl iodide as a catalyst.
Major Products:
Oxidation: Trimethyl phosphate.
Arbuzov Reaction: Dimethyl methylphosphonate.
Scientific Research Applications
Trimethyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a ligand to form coordinate complexes with transition metals. It is also used in the synthesis of various organophosphorus compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceuticals and other medicinal compounds.
Comparison with Similar Compounds
- Dimethyl methylphosphonate
- Trimethyl phosphate
- Triethyl phosphite
Comparison:
- Trimethyl Phosphite vs. Dimethyl Methylphosphonate: this compound is more reactive and can undergo oxidation to form trimethyl phosphate, whereas dimethyl methylphosphonate is more stable.
- This compound vs. Trimethyl Phosphate: this compound is a phosphite ester, while trimethyl phosphate is a phosphate ester. The former is more reactive and can be easily oxidized to the latter.
- This compound vs. Triethyl Phosphite: Both are phosphite esters, but this compound has a smaller cone angle and better acceptor properties compared to triethyl phosphite .
Properties
IUPAC Name |
trimethyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTQBVOFDCPGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P, Array | |
Record name | TRIMETHYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIMETHYL PHOSPHITE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026979 | |
Record name | Trimethyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethyl phosphite appears as a clear colorless liquid with a strong foul odor. Flash point 99 °F. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid with a distinctive, pungent odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a distinctive, pungent odor. | |
Record name | TRIMETHYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phosphorous acid, trimethyl ester | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethyl phosphite | |
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Record name | TRIMETHYL PHOSPHITE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | TRIMETHYL PHOSPHITE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/166 | |
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Record name | Trimethyl phosphite | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
232 °F at 760 mmHg (USCG, 1999), 110 °C, 111.5 °C, 232 °F | |
Record name | TRIMETHYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIMETHYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |
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Record name | TRIMETHYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | TRIMETHYL PHOSPHITE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/166 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trimethyl phosphite | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
82 °F (USCG, 1999), 28 °C (82 °F) - closed cup, 130 °F (54 °C) (open cup), 23 °C c.c., 82 °F | |
Record name | TRIMETHYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIMETHYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIMETHYL PHOSPHITE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/166 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trimethyl phosphite | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Reacts (hydrolyzes) with water, Very soluble in ethanol, ether, Soluble in hexane, benzene, acetone, carbon tetrachloride, and kerosene, Solubility in water: reaction, Reacts | |
Record name | TRIMETHYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIMETHYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Trimethyl phosphite | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.046 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0518 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.046, 1.05 | |
Record name | TRIMETHYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIMETHYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIMETHYL PHOSPHITE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/166 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trimethyl phosphite | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.3 (Air = 1), Relative vapor density (air = 1): 4.3 | |
Record name | TRIMETHYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
24 mmHg at 77 °F (NIOSH, 2023), 24.0 [mmHg], Vapor pressure = 24 torr at 25 °C (saturates in air at 32,000 ppm), 24 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.2, 24 mmHg, (77 °F): 24 mmHg | |
Record name | TRIMETHYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trimethyl phosphite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/667 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TRIMETHYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIMETHYL PHOSPHITE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/166 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trimethyl phosphite | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
121-45-9 | |
Record name | TRIMETHYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trimethyl phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-45-9 | |
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Record name | Trimethyl phosphite | |
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Record name | TRIMETHYL PHOSPHITE | |
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Record name | Trimethyl phosphite | |
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URL | https://www.epa.gov/aegl/trimethyl-phosphite-result-aegl-program | |
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Record name | Phosphorous acid, trimethyl ester | |
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Record name | Trimethyl phosphite | |
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Record name | Trimethyl phosphite | |
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Record name | TRIMETHYL PHOSPHITE | |
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Record name | TRIMETHYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |
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Record name | TRIMETHYL PHOSPHITE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |
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Record name | TRIMETHYL PHOSPHITE | |
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Record name | Phosphorous acid, trimethyl ester | |
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Melting Point |
-108 °F (USCG, 1999), -78 °C, -108 °F | |
Record name | TRIMETHYL PHOSPHITE | |
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Record name | TRIMETHYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1556 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | TRIMETHYL PHOSPHITE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/166 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trimethyl phosphite | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Trimethyl phosphite readily reacts with various carbonyl compounds, including aldehydes and ketones. This reaction often proceeds through a nucleophilic attack of the phosphorus atom on the carbonyl carbon, leading to the formation of α-hydroxyphosphonates. []
A: Yes, this compound can deoxygenate carbonyl groups in heteroaroylphosphonates containing thiophene, pyrrole, or furan rings. This reaction generates carbene intermediates, which can undergo further reactions, such as intermolecular trapping by this compound to form ylidic phosphonates. []
A: this compound adsorbs onto the Ge(100)-2 × 1 surface through a nucleophilic reaction. This involves the dissociation of a methoxy C–O bond, resulting in the formation of dimethyl germylphosphonate and methyl species on the surface. This interaction highlights the ability of this compound to form covalent Ge–P bonds. []
ANone: The molecular formula of this compound is C3H9O3P, and its molecular weight is 124.08 g/mol.
ANone: this compound is commonly characterized using various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, particularly P-O and C-O bond vibrations. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers valuable insights into the structure and dynamics of this compound.
- 31P NMR: Reveals information about the phosphorus environment and can distinguish between different phosphorus-containing species. [, , , ]
- 1H NMR: Provides details about the hydrogen atoms in the molecule, their chemical environment, and coupling patterns. []
- 13C NMR: Gives information about the carbon backbone and the effect of the phosphorus atom on the carbon chemical shifts. []
ANone: this compound is a volatile liquid at room temperature but is susceptible to hydrolysis in the presence of moisture. It is also sensitive to oxidation, forming trimethyl phosphate upon exposure to air.
ANone: The stability of this compound is temperature-dependent. At elevated temperatures, it can undergo thermal decomposition, especially in the presence of catalysts or reactive substrates.
ANone: this compound can react with strong acids, strong bases, and oxidizing agents. It is also important to avoid contact with certain metals, such as alkali metals, as they can react violently.
A: Yes, this compound is known to act as a ligand in various transition metal complexes, often replacing other ligands like carbonyl groups. [, , , , , ]
A: The coordination of this compound to a metal center can significantly alter the electronic and steric properties of the complex, affecting its reactivity. For instance, the introduction of this compound as a ligand in tungsten carbonyl complexes has been shown to retard the chelate ring-closure reaction of 2,2′-bipyridine, likely due to a reduction in the substitution lability of CO groups. []
A: this compound has been identified as a promoter in certain organic reactions. For example, it facilitates the coupling of aldehydes, amines, and itself in the presence of Amberlyst-15, leading to the efficient synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. []
ANone: Yes, computational chemistry techniques, such as density functional theory (DFT), have been applied to investigate various aspects of this compound, including:
- Conformational analysis: DFT calculations have identified four stable conformers of this compound, providing insights into their relative energies and structural parameters. []
- Reaction mechanisms: DFT studies have been instrumental in elucidating the reaction mechanisms of this compound with various substrates, including activated alkynes and niobocene hydride complexes. [, ]
- Adsorption behavior: Computational models have helped understand the adsorption behavior of this compound on surfaces like silica and germanium, revealing details about the bonding interactions and the nature of adsorbed species. [, ]
A: Structural variations, such as changing the alkyl groups or introducing substituents on the phosphorus atom, can significantly impact the reactivity of this compound. For instance, studies on the autoxidation of organophosphorus compounds showed that the rate constants decrease in the order: methyl diphenylphosphinite > this compound > triphenylphosphine, suggesting a nucleophilic attack mechanism involving the phosphorus atom. []
ANone: this compound is primarily susceptible to hydrolysis and oxidation. Hydrolysis can occur in the presence of moisture, leading to the formation of dimethyl phosphite and methanol. Oxidation, often facilitated by exposure to air, results in the formation of trimethyl phosphate.
ANone: To improve stability, this compound is typically stored under an inert atmosphere, such as nitrogen or argon, and in tightly sealed containers to prevent contact with air and moisture. The use of dry solvents and the addition of antioxidants can also minimize degradation during reactions or storage.
A: this compound is flammable and should be handled with care, avoiding open flames and sparks. It is also an irritant to the eyes, skin, and respiratory system. Proper personal protective equipment, including gloves, goggles, and respiratory protection, should be worn when handling this compound. []
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